4-(Methyl-phenyl-amino)-butan-2-one
Description
4-(Methyl-phenyl-amino)-butan-2-one (IUPAC: 4-[(N-methyl-N-phenyl)amino]butan-2-one) is a substituted butanone derivative characterized by a methyl-phenyl-amino group at the fourth carbon position. This compound has been isolated from the fungus Aspergillus gorakhpurensis and exhibits notable biological activities. Studies demonstrate its strong antimicrobial properties against bacteria and fungi, as well as significant larvicidal activity (LD50 = 330.69 µg/mL) against Spodoptera litura . Its structure-activity relationship (SAR) suggests that the methyl-phenyl-amino moiety plays a critical role in its bioactivity, likely through interactions with microbial enzymes or larval metabolic pathways.
Properties
CAS No. |
54493-25-3 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-(N-methylanilino)butan-2-one |
InChI |
InChI=1S/C11H15NO/c1-10(13)8-9-12(2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
InChI Key |
XINGYLGYQVZMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of 4-(Methyl-phenyl-amino)-butan-2-one with Analogues
Key Differences in Function and Application
Anti-Melanogenic Activity: 4-(Phenylsulfanyl)butan-2-one outperforms traditional agents (e.g., arbutin) in suppressing melanogenesis by downregulating MITF, Trp-1, Trp-2, and GP100 proteins . Its low cytotoxicity (<50 µM) in melanoma cells and zebrafish makes it suitable for cosmetic applications . In contrast, this compound lacks melanogenesis-related activity but excels in antimicrobial applications .
Antioxidant and Anti-Inflammatory Effects :
- Zingerone and its sulfate derivative (4-(4-sulfoxy-3-methoxyphenyl)-butan-2-one) exhibit potent antioxidant properties, mitigating oxidative stress in diabetic models . The hydroxyl and methoxy groups on the phenyl ring enhance free radical scavenging.
Structural Impact on Bioactivity: The methyl-phenyl-amino group in the target compound likely enhances lipophilicity, facilitating membrane penetration in microbial targets . The phenylsulfanyl group in 4-(Phenylsulfanyl)butan-2-one contributes to tyrosinase binding via sulfur interactions, critical for anti-pigmentation effects .
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